Cas no 1171705-53-5 (N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)

N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide 化学的及び物理的性質
名前と識別子
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- N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
- F5581-1471
- 1171705-53-5
- N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
- N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- AKOS024514115
- N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide
-
- インチ: 1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-8-19(13(3)21)16-17-14-6-4-5-7-15(14)22-16/h4-7,10H,8-9H2,1-3H3
- InChIKey: AFQPRSRXICHHBN-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC=CC=C2S1)CCN1C(C)=CC(C)=N1)(=O)C
計算された属性
- 精确分子量: 314.12013238g/mol
- 同位素质量: 314.12013238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 408
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 79.3Ų
N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5581-1471-4mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-15mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-20mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-2μmol |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-25mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-1mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-100mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-5μmol |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-40mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5581-1471-20μmol |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide |
1171705-53-5 | 20μmol |
$79.0 | 2023-09-09 |
N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamideに関する追加情報
N-(1,3-Benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide: A Comprehensive Overview
The compound N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide (CAS No. 1171705-53-5) is a sophisticated organic molecule with a unique structure that combines benzothiazole and pyrazole moieties. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted its intriguing properties, making it a subject of extensive research.
The molecular structure of N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide is characterized by the presence of a benzothiazole ring, which is known for its aromatic stability and ability to participate in various chemical reactions. The pyrazole ring, on the other hand, introduces additional functional groups that enhance the compound's reactivity and versatility. The combination of these two heterocyclic rings creates a molecule with unique electronic properties and potential biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have developed novel methodologies to construct the benzothiazole and pyrazole frameworks, ensuring high yields and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated a one-pot synthesis approach that minimizes the number of reaction steps while maintaining the integrity of the molecule's structure.
The biological activity of N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide has been extensively investigated. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant properties. A research team from the University of California reported that the molecule effectively inhibits COX enzymes, which are key players in inflammation. Furthermore, its ability to scavenge free radicals makes it a promising candidate for combating oxidative stress-related diseases.
In addition to its pharmacological applications, this compound has shown potential in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics. A study conducted at MIT explored its application as a semiconducting material in thin-film transistors (TFTs). The results indicated that the compound exhibits excellent charge transport properties, making it a viable option for next-generation electronic devices.
Another area where N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yli)ethylacetamide has shown promise is in agrochemicals. Researchers at Syngenta have investigated its potential as a herbicide. Field trials demonstrated that the compound effectively inhibits the growth of weeds without causing significant harm to crops. This finding underscores its importance in sustainable agriculture practices.
The synthesis and characterization of this compound have also contributed to our understanding of heterocyclic chemistry. The formation of the benzothiazole ring involves a tandem cyclization process that requires precise control over reaction conditions. Similarly, the construction of the pyrazole ring relies on nucleophilic aromatic substitution mechanisms that have been optimized through extensive experimentation.
From an environmental perspective, recent studies have focused on the eco-friendly synthesis of this compound. Green chemistry approaches, such as using microwave-assisted synthesis and solvent-free conditions, have been employed to minimize waste and reduce energy consumption. These methods not only enhance the sustainability of production but also align with global efforts to promote environmentally responsible chemical manufacturing.
In conclusion, N-(1,3-benzothiazol
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